Dimethyl 2-(1-aminoethyl)malonate
Description
Dimethyl 2-(1-aminoethyl)malonate is a malonate ester derivative featuring a 1-aminoethyl substituent at the central carbon of the malonate core. Malonate esters are versatile intermediates in organic synthesis, particularly in constructing quaternary carbons, heterocycles, and bioactive molecules .
Properties
Molecular Formula |
C7H13NO4 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
dimethyl 2-(1-aminoethyl)propanedioate |
InChI |
InChI=1S/C7H13NO4/c1-4(8)5(6(9)11-2)7(10)12-3/h4-5H,8H2,1-3H3 |
InChI Key |
QVWKIWGTLFXWIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OC)C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 2-(1-aminoethyl)malonate can be synthesized through several methods. One common approach involves the alkylation of dimethyl malonate with an appropriate alkyl halide in the presence of a base, followed by the introduction of the amino group. The reaction typically proceeds as follows:
Alkylation: Dimethyl malonate is deprotonated using a base such as sodium ethoxide to form an enolate. This enolate then undergoes nucleophilic substitution with an alkyl halide to form the alkylated product.
Amination: The alkylated product is then treated with ammonia or an amine to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-(1-aminoethyl)malonate undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Condensation Reactions: It can undergo condensation reactions with carbonyl compounds to form more complex structures.
Common Reagents and Conditions:
Bases: Sodium ethoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Substituted Malonates: Products with various functional groups attached to the malonate core.
Aminated Derivatives: Compounds with modified amino groups.
Scientific Research Applications
Dimethyl 2-(1-aminoethyl)malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of dimethyl 2-(1-aminoethyl)malonate involves its reactivity as a nucleophile and its ability to form stable intermediates. The amino group can participate in various reactions, including nucleophilic substitution and condensation, leading to the formation of diverse products. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the malonate core.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physical and Chemical Properties
Table 2: Physical Properties of Selected Malonate Derivatives
- Amino Group Impact: The aminoethyl group in the target compound likely increases polarity and hydrogen-bonding capacity compared to aryl or alkoxy substituents. This could lower melting points relative to dimethyl 2-(4-aminophenyl)malonate (105–107°C) .
- Stability: Amino-substituted malonates may require protection (e.g., acetylation) during synthesis to prevent undesired nucleophilic reactions, as seen in diethyl acetamido(2-cyanoethyl)malonate .
Key Research Findings
Quaternary Carbon Challenges: The synthesis of 3,3-disubstituted malonates (e.g., phthalides) is hindered by steric effects, necessitating strong bases like KOH . Aminoethyl substituents may exacerbate this challenge due to increased bulk.
Decarboxylation Pathways: Malonates with electron-withdrawing groups (e.g., nitro) undergo facile decarboxylation, whereas amino groups may stabilize intermediates, as seen in Krapcho reactions .
Thin-Film Deposition: Homoleptic malonate complexes (e.g., Hf(dmml)₄) demonstrate utility in MOCVD for oxide films, though amino-substituted analogs remain unexplored .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
